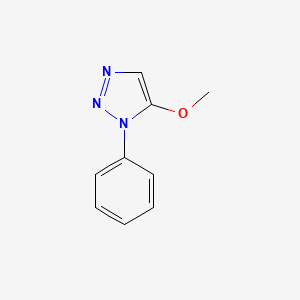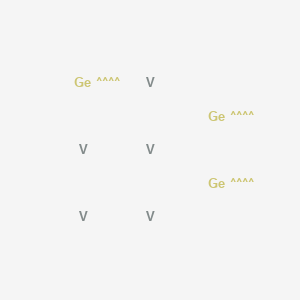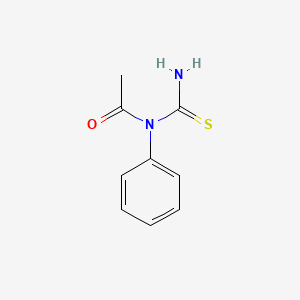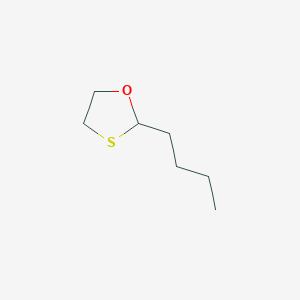
2-Butyl-1,3-oxothiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,3-oxothiolane is an organic compound characterized by a five-membered ring containing both oxygen and sulfur atoms. This compound is part of the oxathiolane family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-oxothiolane typically involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of 2-mercaptoethanol. The reaction is catalyzed by acids such as benzoic acid, phosphoric acid, or sulfuric acid . The reaction conditions generally include moderate temperatures and the use of solvents like n-hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-oxothiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted oxothiolanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butyl-1,3-oxothiolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-oxothiolane involves its interaction with specific molecular targets and pathways. The sulfur atom in the oxothiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can disrupt normal cellular processes, making the compound useful in antimicrobial and antiviral applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1,3-oxathiolane
- 2-Ethoxy-1,3-dithiolane
- 1,3-oxathiolane nucleosides
Uniqueness
2-Butyl-1,3-oxothiolane is unique due to its specific butyl substitution, which imparts distinct chemical properties and reactivity compared to other oxathiolane derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
23229-36-9 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-butyl-1,3-oxathiolane |
InChI |
InChI=1S/C7H14OS/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3 |
InChI Key |
GLHSHWIEAQNAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


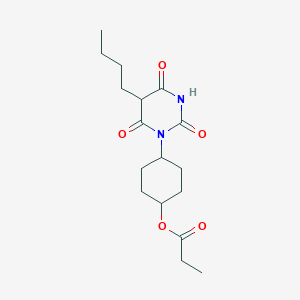
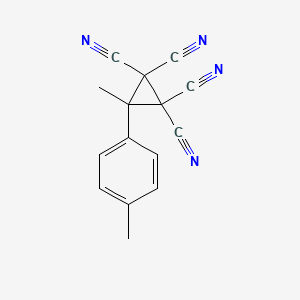
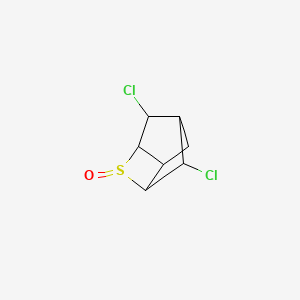
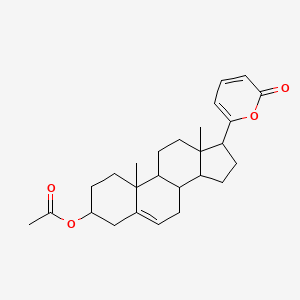
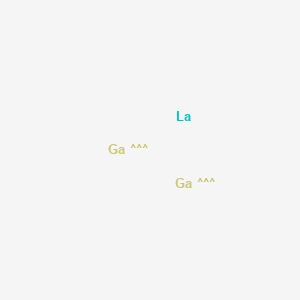
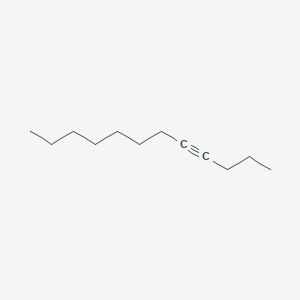
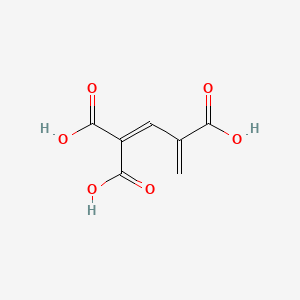
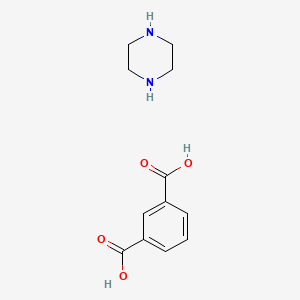
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

